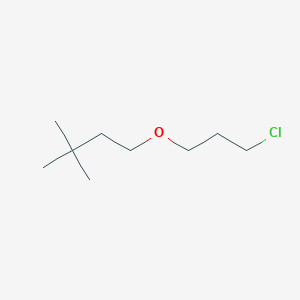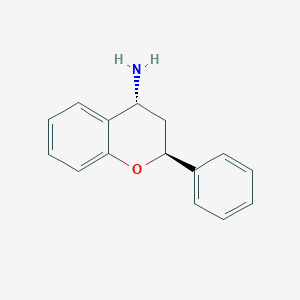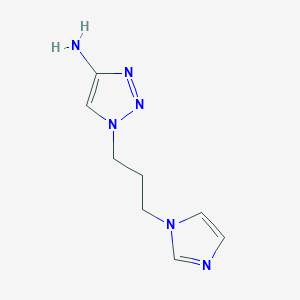
1-(3-(1h-Imidazol-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings These structures are known for their significant roles in medicinal chemistry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The final step involves linking the imidazole and triazole rings through a propyl chain, which can be achieved using appropriate alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学的研究の応用
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The imidazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA synthesis or protein function, which is particularly useful in antimicrobial and anticancer applications.
類似化合物との比較
Similar Compounds
1H-Imidazole: Known for its broad range of biological activities, including antifungal and antibacterial properties.
1,2,3-Triazole: Widely used in medicinal chemistry for its stability and ability to form strong hydrogen bonds.
Benzimidazole: Another heterocyclic compound with significant biological activity, used in various pharmaceuticals.
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of imidazole and triazole rings, which can provide synergistic effects in its biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H12N6 |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
1-(3-imidazol-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c9-8-6-14(12-11-8)4-1-3-13-5-2-10-7-13/h2,5-7H,1,3-4,9H2 |
InChIキー |
MNPUPWSMUYKCBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCCN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



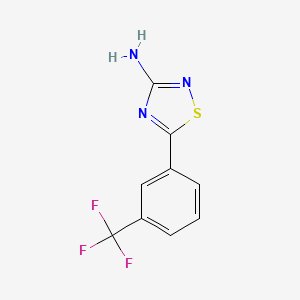
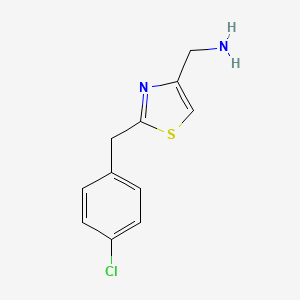
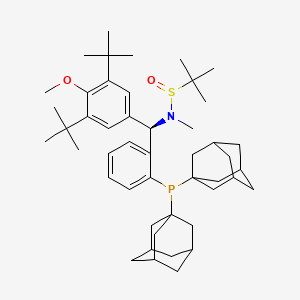
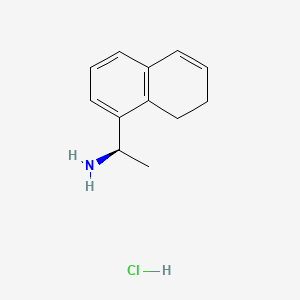
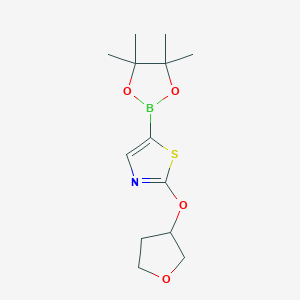
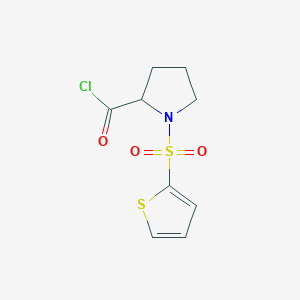

![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
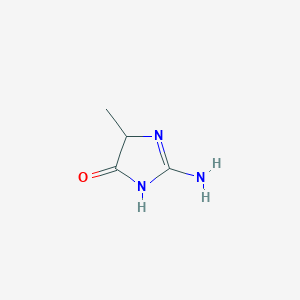

![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
